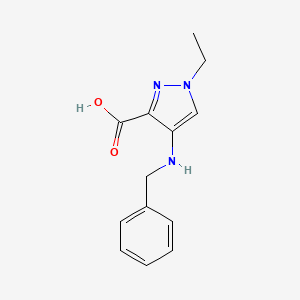
N-(2,5-difluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with acetonitrile under acidic conditions to form the tetrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide would involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N~1~-(2,5-Dichlorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N~1~-(2,5-Difluorophenyl)-2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
Uniqueness
N~1~-(2,5-Difluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H11F2N5O |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11F2N5O/c16-11-6-7-12(17)13(8-11)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23) |
InChI Key |
TWVDGEPJTJTNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


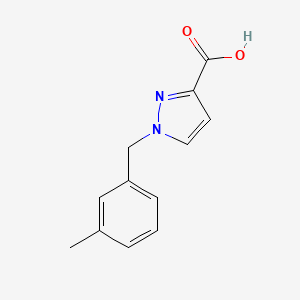
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)
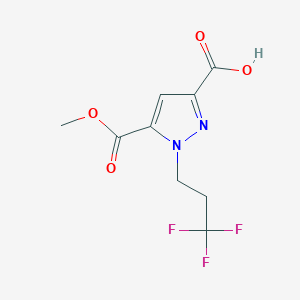
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B10908314.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)
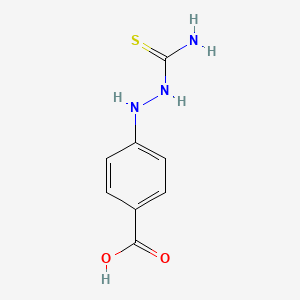
![tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)
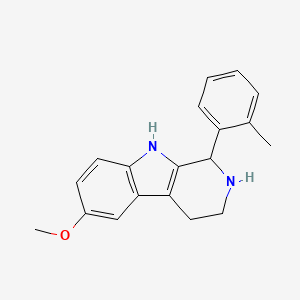
![1-[(2,6-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908323.png)
![N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide](/img/structure/B10908337.png)
